molecular formula C27H25F3N4O5 B606260 BMS-824 CAS No. 1265321-97-8

BMS-824

カタログ番号: B606260
CAS番号: 1265321-97-8
分子量: 542.5152
InChIキー: YBQLZPRLWZZECJ-OXQOHEQNSA-N
注意: 研究専用です。人間または獣医用ではありません。
  • 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
  • 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

BMS-824 is a hepatitis C virus (HCV) nonstructural protein 5A (NS5A) inhibitor discovered through a high-throughput screening (HTS) campaign targeting the HCV genotype 1b (GT1b) replicon . Structurally, it belongs to the iminothiazolidinone class and was identified as a potent antiviral agent with an EC50 (half-maximum effective concentration) of 5 nM in GT1b replicon assays . Its therapeutic index (TI) exceeds 10,000, indicating minimal cytotoxicity (CC50 >50 µM) .

Mechanistically, it disrupts NS5A function by altering its subcellular localization, thereby preventing the assembly of viral replication complexes (RCs) . A critical discovery was that BMS-824 undergoes oxidative dimerization in cell culture media, generating a symmetrical dimeric species (e.g., BMS-346) with enhanced antiviral activity . This finding guided the development of optimized NS5A inhibitors, including the clinical candidate BMS-790052 (daclatasvir), which retains the symmetrical pharmacophore .

特性

CAS番号

1265321-97-8

分子式

C27H25F3N4O5

分子量

542.5152

IUPAC名

2-((R)-1-((S)-2-hydroxy-2-(4-(5-(3-phenyl-4-(trifluoromethyl)isoxazol-5-yl)-1,2,4-oxadiazol-3-yl)phenyl)ethyl)piperidin-3-yl)acetic acid

InChI

InChI=1S/C27H25F3N4O5/c28-27(29,30)22-23(18-6-2-1-3-7-18)32-38-24(22)26-31-25(33-39-26)19-10-8-17(9-11-19)20(35)15-34-12-4-5-16(14-34)13-21(36)37/h1-3,6-11,16,20,35H,4-5,12-15H2,(H,36,37)/t16-,20-/m1/s1

InChIキー

YBQLZPRLWZZECJ-OXQOHEQNSA-N

SMILES

O[C@H](CN1C[C@@H](CC(O)=O)CCC1)C2=CC=C(C3=NOC(C4=C(C(F)(F)F)C(C5=CC=CC=C5)=NO4)=N3)C=C2

外観

Solid powder

純度

>98% (or refer to the Certificate of Analysis)

賞味期限

>3 years if stored properly

溶解性

Soluble in DMSO

保存方法

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

同義語

BMS-824;  BMS 824;  BMS824; 

製品の起源

United States

類似化合物との比較

Table 1: Key NS5A Inhibitors and Their Properties

Compound Core Structure EC50 (GT1b) EC50 (GT1a) Key Features Reference
BMS-824 Iminothiazolidinone 5 nM >10 µM Dimerizes to active species; GT1b-specific; resistance mutations at NS5A L31V/Q54L/Y93H
BMS-858 Thiazolidinone ~10 nM Not reported Initial HTS hit; structural precursor to BMS-824
BMS-346 Symmetrical stilbene 86 pM Improved Dimer-derived pharmacophore; retains resistance profile of BMS-824
BMS-790052 Bis-imidazolopyrrolidine 86 pM Broad Clinical candidate (daclatasvir); pan-genotypic; targets NS5A dimer interface

Key Findings:

Potency and Genotype Coverage: BMS-824 and BMS-858 are highly potent against GT1b but lack efficacy against GT1a. In contrast, BMS-790052 achieves pan-genotypic activity (EC50 = 86 pM across genotypes) due to its optimized symmetrical structure . BMS-346, derived from BMS-824 dimerization, bridges the gap between early hits and clinical candidates by demonstrating improved potency and resistance profile retention .

Mechanism of Action: BMS-824 and BMS-790052 both disrupt NS5A localization and RC assembly, but BMS-790052’s symmetrical design enhances binding to the NS5A dimer interface, explaining its broader genotype coverage .

Resistance Profiles :

  • Resistance mutations (e.g., L31V, Y93H) are common across this inhibitor class. However, BMS-790052’s structural rigidity reduces susceptibility to resistance compared to BMS-824 .

Development Pipeline Insights

The evolution from BMS-824 to BMS-790052 highlights key strategies in NS5A inhibitor design:

  • Dimerization-Driven Optimization : BMS-824’s spontaneous dimerization revealed the importance of symmetry for potency, directly informing the synthesis of BMS-346 and BMS-790052 .
  • Pharmacophore Refinement: Removal of metabolically unstable moieties (e.g., thiazolidinone in BMS-824) and incorporation of rigid linkers (e.g., in BMS-790052) improved stability and efficacy .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
BMS-824
Reactant of Route 2
BMS-824

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。